![molecular formula C4H11ClN4O2 B6331579 3-{[Amino(imino)methyl]amino}alanine hydrochloride (H-Ala(Guanidino)-OH.HCl) CAS No. 1246276-62-9](/img/structure/B6331579.png)

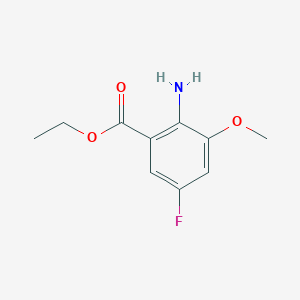

3-{[Amino(imino)methyl]amino}alanine hydrochloride (H-Ala(Guanidino)-OH.HCl)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-{[Amino(imino)methyl]amino}alanine hydrochloride (H-Ala(Guanidino)-OH.HCl) is an amino acid derivative commonly used in scientific research for its biochemical and physiological effects. It is a white crystalline powder that is soluble in water, and is often used in laboratory experiments for its ability to act as a buffer in aqueous solutions. H-Ala(Guanidino)-OH.HCl is a synthetic compound with a wide range of applications in various scientific fields, from biochemistry and physiology to pharmacology and biotechnology.

Detailed Synthesis Method

Design of the Synthesis Pathway

The synthesis pathway for 3-{[Amino(imino)methyl]amino}alanine hydrochloride involves the reaction of L-alanine with guanidine hydrochloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the desired product.

Starting Materials

L-alanine, Guanidine hydrochloride, N,N'-dicyclohexylcarbodiimide (DCC), Dimethylformamide (DMF), Diethyl ether, Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

Reaction

Step 1: Dissolve L-alanine (1 equivalent) and guanidine hydrochloride (1.1 equivalents) in DMF., Step 2: Add DCC (1.1 equivalents) to the reaction mixture and stir for 2 hours at room temperature., Step 3: Filter the reaction mixture to remove the dicyclohexylurea byproduct., Step 4: Concentrate the filtrate under reduced pressure to obtain a crude product., Step 5: Dissolve the crude product in a minimum amount of water and adjust the pH to 2-3 using HCl., Step 6: Extract the product with diethyl ether and dry the organic layer over anhydrous sodium sulfate., Step 7: Concentrate the organic layer under reduced pressure to obtain the desired product as a white solid., Step 8: Recrystallize the product from water to obtain the pure compound as a white crystalline solid., Step 9: Dissolve the product in water and adjust the pH to 7-8 using NaOH to obtain the hydrochloride salt of the product.

Mechanism Of Action

H-Ala(Guanidino)-OH.HCl acts as an enzyme inhibitor, as it can bind to active sites on enzymes and prevent their activity. It can also act as a transporter inhibitor, as it can bind to the active sites of certain transporters and prevent their activity. Additionally, H-Ala(Guanidino)-OH.HCl can act as a buffer, as it can stabilize pH levels and prevent the denaturation of proteins.

Biochemical And Physiological Effects

H-Ala(Guanidino)-OH.HCl has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, as well as certain transporters. Additionally, it has been shown to stabilize pH levels and prevent the denaturation of proteins. It has also been shown to have a variety of other effects, including the modulation of cell signaling pathways and the inhibition of oxidative stress.

Advantages And Limitations For Lab Experiments

H-Ala(Guanidino)-OH.HCl has several advantages for laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable in aqueous solutions. Additionally, it can be used to stabilize pH levels and prevent the denaturation of proteins. However, it is important to note that H-Ala(Guanidino)-OH.HCl can also inhibit the activity of certain enzymes and transporters, which may limit its usefulness in certain experiments.

Future Directions

There are a number of potential future directions for research involving H-Ala(Guanidino)-OH.HCl. For example, further research could be done to explore its potential as a therapeutic agent for certain diseases. Additionally, further research could be done to explore its potential as a tool for modulating cell signaling pathways and inhibiting oxidative stress. Additionally, further research could be done to explore its potential as a tool for modulating the activity of certain enzymes and transporters. Finally, further research could be done to explore its potential as a tool for stabilizing pH levels in aqueous solutions.

Scientific Research Applications

H-Ala(Guanidino)-OH.HCl has a wide range of applications in scientific research. It is commonly used as a buffer in aqueous solutions, as it can stabilize pH levels and prevent the denaturation of proteins. It is also used in the study of enzyme kinetics, as it can inhibit the activity of certain enzymes. Additionally, H-Ala(Guanidino)-OH.HCl is used in the study of membrane transport proteins, as it can inhibit the activity of certain transporters.

properties

IUPAC Name |

2-amino-3-(diaminomethylideneamino)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N4O2.ClH/c5-2(3(9)10)1-8-4(6)7;/h2H,1,5H2,(H,9,10)(H4,6,7,8);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOXYHKHLLCDEAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)N=C(N)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-(diaminomethylideneamino)propanoic acid;hydrochloride | |

CAS RN |

1482-99-1 |

Source

|

| Record name | 3-[(aminoiminomethyl)amino]-L-alanine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.586 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Benzyloxy)-3-bromophenyl]methanol](/img/structure/B6331517.png)

![3-[Benzyl-(2-methoxycarbonyl-ethyl)-amino]-2-methyl-propionic acid methyl ester, 95%](/img/structure/B6331600.png)